N,N-diethyl-2-(2-thienyl)acetamide
Description
N,N-Diethyl-2-(2-thienyl)acetamide is a sulfur-containing acetamide derivative characterized by a thiophene (2-thienyl) ring attached to the acetamide core. This compound is structurally related to insect repellents such as DEPA (N,N-diethyl-2-phenylacetamide) but replaces the phenyl group with a 2-thienyl moiety.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N,N-diethyl-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C10H15NOS/c1-3-11(4-2)10(12)8-9-6-5-7-13-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
ZMAQIQBYMVBUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₅NOS
- Functional Groups : Thiophene ring, diethylamide.
- Applications : Investigated for insect repellent activity (e.g., against Aedes aegypti mosquitoes) .
Comparison with Structurally Similar Compounds
N,N-Diethyl-2-phenylacetamide (DEPA)
- Structure : Phenyl group replaces thienyl.
- Molecular Formula: C₁₂H₁₇NO.
- Key Differences :
- Advantage : Phenyl derivatives are synthetically simpler and widely studied.
- Limitation : Thienyl analogs may offer improved receptor interactions due to sulfur’s electronic effects.
N,N-Diethyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide
- Structure : Imidazole ring replaces thienyl.
- Molecular Formula : C₉H₁₅N₃O₂.
- Key Differences :
- Advantage : Versatile in metal-ligand interactions.
- Limitation: Limited repellent utility compared to thienyl derivatives.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Dichlorophenyl and thiazole substituents.
- Molecular Formula : C₁₁H₈Cl₂N₂OS.
- Key Differences :
- Advantage : Broad-spectrum biological activity (e.g., antimicrobial).
- Limitation : Higher toxicity risk due to chlorine atoms.
Acetamide, 2-(2-thiophenyl)-N-ethyl-N-2-ethylhexyl
- Structure : Branched alkyl chains (ethylhexyl) on the amide nitrogen.
- Molecular Formula: C₁₆H₂₇NOS.
- Key Differences :
- Advantage: Improved solubility in non-polar solvents.
- Limitation : Bulky substituents may hinder target binding.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
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